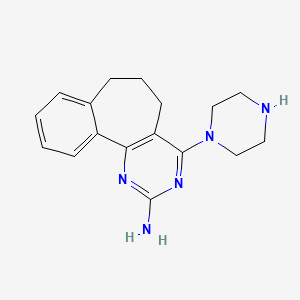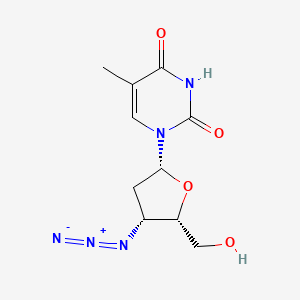
AZT (threo)
描述
AZT, also known as Zidovudine or ZDV, was the first antiretroviral medication used to prevent and treat HIV/AIDS . It is generally recommended for use in combination with other antiretrovirals . It may be used to prevent mother-to-child spread during birth or after a needlestick injury or other potential exposure .
Synthesis Analysis
AZT is a structural analog of the nucleoside thymidine. The 3’ hydroxyl group of thymidine’s deoxyribose sugar is substituted with an azido group (N3) . Though the drug is not administered in a phosphorylated form, it is enzymatically transformed into the triphosphate nucleotide in vivo .Molecular Structure Analysis
A comprehensive quantum-chemical investigation of the conformational landscape of the HIV-1 reverse transcriptase inhibitor AZT (3′-azido-3′-deoxythymidine) nucleoside analogue was carried out . The whole conformational parameters ( χ, γ, β, δ, ϕ, P, νmax) were analysed as well as the NBO charges .Chemical Reactions Analysis
AZT acts to inhibit the essential process of HIV replication. As suggested by its name, AZT is a structural analog of the nucleoside thymidine. The 3’ hydroxyl group of thymidine’s deoxyribose sugar is substituted with an azido group (N3). This substrate lacks a 3’ hydroxyl group its incorporation prevents phosphodiester bond formation and further elongation of the DNA (chain termination) .Physical And Chemical Properties Analysis
The physical-chemical properties of AZT were evaluated using thermal methods . The results showed that the product originated from the first thermal decomposition stage corresponds to the cleavage followed by elimination .科学研究应用
Furanoid Glycal Synthesis
- Scientific Field : Organic Chemistry .
- Application Summary : Furanoid glycals are highly functionalized chiral building blocks. They have been used as key intermediates for the synthesis of structurally diverse molecules including natural products with various biological activities .
- Methods of Application : The synthesis of furanoid glycals involves the use of stereochemically pure cyclic enol ether frameworks . The specific experimental procedures and technical details would depend on the particular synthesis pathway being used.
- Results or Outcomes : The use of furanoid glycals has led to the synthesis of structurally diverse compounds with various biological activities such as polyether antibiotics .
Antiretroviral Therapy
- Scientific Field : Medicine, specifically HIV/AIDS treatment .
- Application Summary : AZT was the first antiretroviral therapy approved for use in reducing HIV viral load in patients .
- Methods of Application : AZT is administered to patients as part of a combination antiretroviral therapy regimen . The specific dosage and administration schedule would depend on the patient’s condition and the specific treatment plan.
- Results or Outcomes : The use of AZT in antiretroviral therapy has been shown to result in successful virological control in HIV-infected patients .
Treatment of Multi-drug Resistant Klebsiella Pneumoniae Infections
- Scientific Field : Medicine, specifically the treatment of bacterial infections .
- Application Summary : AZT has been explored for use in combination with existing antibiotics to treat resistant K. pneumoniae infections .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
Selectivity Against AZT by Human Mitochondrial DNA Polymerase
- Scientific Field : Molecular Biology .
- Application Summary : This research focuses on the selectivity against AZT by the human mitochondrial DNA polymerase .
- Methods of Application : The study involves the use of assays to measure pyrophosphate release following the incorporation of thymidine 5′-triphosphate (TTP) and AZT .
- Results or Outcomes : The study found that pyrophosphate release is slow after the incorporation of AZT, which increases selectivity against AZT incorporation by allowing reversal of the reaction and release of substrate .
Antiretrovirals for Prevention
- Scientific Field : Medicine, specifically HIV/AIDS prevention .
- Application Summary : AZT has been used as a preventative measure to reduce mother-to-child transmission of HIV .
- Methods of Application : AZT is administered to pregnant women who are HIV-positive to reduce the risk of transmitting the virus to their unborn child .
- Results or Outcomes : The administration of AZT has been shown to reduce mother-to-child transmission of HIV .
Comparison of HIV-1 and HIV-2 RT
- Scientific Field : Virology .
- Application Summary : This research compares the reverse transcriptase (RT) of HIV-1 and HIV-2 in terms of their interaction with AZT .
- Methods of Application : The study involves comparing the putative ATP binding sites of HIV-1 and HIV-2 RT .
- Results or Outcomes : The study found that there are numerous differences in the putative ATP binding sites that could explain why HIV-1 RT binds ATP more effectively .
Selectivity Against AZT by Human Mitochondrial DNA Polymerase
- Scientific Field : Molecular Biology .
- Application Summary : This research focuses on the selectivity against AZT by the human mitochondrial DNA polymerase .
- Methods of Application : The study involves the use of assays to measure pyrophosphate release following the incorporation of thymidine 5′-triphosphate (TTP) and AZT .
- Results or Outcomes : The study found that pyrophosphate release is slow after the incorporation of AZT, which increases selectivity against AZT incorporation by allowing reversal of the reaction and release of substrate .
Antiretrovirals for Prevention
- Scientific Field : Medicine, specifically HIV/AIDS prevention .
- Application Summary : AZT has been used as a preventative measure to reduce mother-to-child transmission of HIV .
- Methods of Application : AZT is administered to pregnant women who are HIV-positive to reduce the risk of transmitting the virus to their unborn child .
- Results or Outcomes : The administration of AZT has been shown to reduce mother-to-child transmission of HIV .
Comparison of HIV-1 and HIV-2 RT
- Scientific Field : Virology .
- Application Summary : This research compares the reverse transcriptase (RT) of HIV-1 and HIV-2 in terms of their interaction with AZT .
- Methods of Application : The study involves comparing the putative ATP binding sites of HIV-1 and HIV-2 RT .
- Results or Outcomes : The study found that there are numerous differences in the putative ATP binding sites that could explain why HIV-1 RT binds ATP more effectively .
安全和危害
未来方向
A major goal of NIAID-supported research on HIV treatment today is to develop long-acting therapies that—unlike current antiretrovirals, which require daily dosing—could be taken only once a week, once a month, or even less often . Such long-acting therapies might be easier for some people to stick to than daily pills, and might also be less toxic and more cost effective .
属性
IUPAC Name |
1-[(2R,4R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOMLICNUCNMMY-BWZBUEFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10224710 | |
| Record name | AZT (threo) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10224710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AZT (threo) | |
CAS RN |
73971-82-1 | |
| Record name | AZT (threo) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073971821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZT (threo) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10224710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-EPIZIDOVUDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8P26XQA0R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



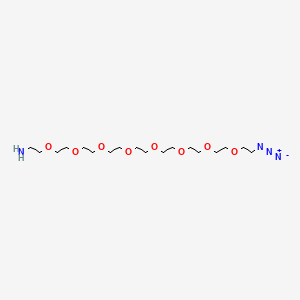
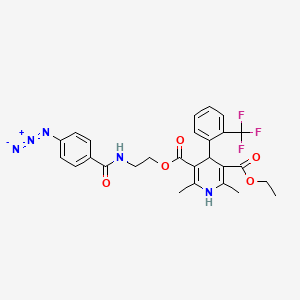

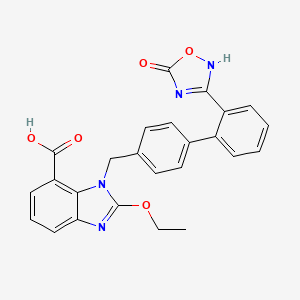
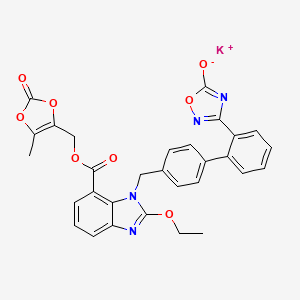
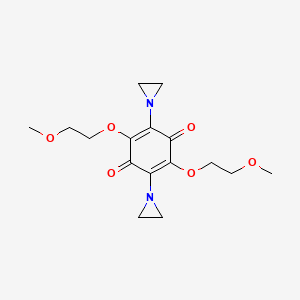
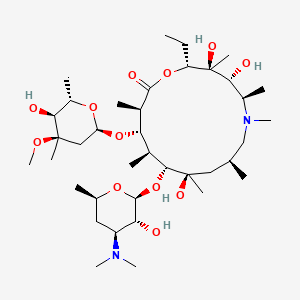
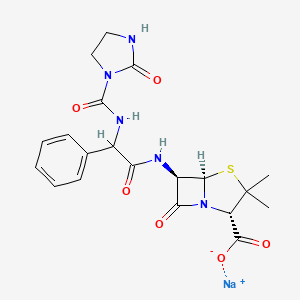
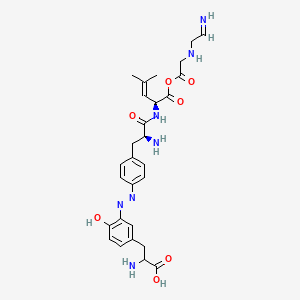
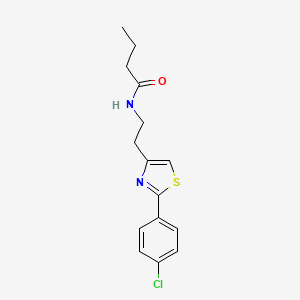
![(6E)-2,5-diamino-6-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-ylidene]hexanoic acid](/img/structure/B1666453.png)
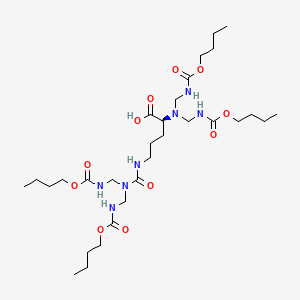
![2-[4-[4-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenyl]cyclohexyl]acetic acid](/img/structure/B1666456.png)
